molecular formula C12H15NO4S B1680175 1-Benzenesulphonyl-2-oxo-5-ethoxypyrrolidine CAS No. 131711-52-9

1-Benzenesulphonyl-2-oxo-5-ethoxypyrrolidine

Cat. No.: B1680175
CAS No.: 131711-52-9
M. Wt: 269.32 g/mol
InChI Key: UBENQCMMIVLOTJ-UHFFFAOYSA-N
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Description

1-Benzenesulphonyl-2-oxo-5-ethoxypyrrolidine is an organic compound with the molecular formula C12H15NO4S It contains a five-membered pyrrolidine ring, a benzenesulphonyl group, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzenesulphonyl-2-oxo-5-ethoxypyrrolidine typically involves the reaction of a pyrrolidine derivative with benzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Benzenesulphonyl-2-oxo-5-ethoxypyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzenesulphonyl-2-oxo-5-ethoxypyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzenesulphonyl-2-oxo-5-ethoxypyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to key receptors or enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzenesulphonyl-2-oxo-5-methoxypyrrolidine
  • 1-Benzenesulphonyl-2-oxo-5-propoxypyrrolidine
  • 1-Benzenesulphonyl-2-oxo-5-butoxypyrrolidine

Uniqueness

1-Benzenesulphonyl-2-oxo-5-ethoxypyrrolidine is unique due to its specific ethoxy group, which can influence its reactivity and interactions compared to other similar compounds. The presence of the ethoxy group may enhance its solubility and modify its biological activity, making it a valuable compound for various applications .

Properties

CAS No.

131711-52-9

Molecular Formula

C12H15NO4S

Molecular Weight

269.32 g/mol

IUPAC Name

1-(benzenesulfonyl)-5-ethoxypyrrolidin-2-one

InChI

InChI=1S/C12H15NO4S/c1-2-17-12-9-8-11(14)13(12)18(15,16)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3

InChI Key

UBENQCMMIVLOTJ-UHFFFAOYSA-N

SMILES

CCOC1CCC(=O)N1S(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CCOC1CCC(=O)N1S(=O)(=O)C2=CC=CC=C2

Appearance

Solid powder

131711-52-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RU 35929;  RU-35929;  RU35929; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4.5 g of 5-ethoxypyrrolidin-2-one dissolved in 140 cm3 of anhydrous tetrahydrofuran, 21.8 cm3 of butyl-lithium in hexane (1.6M) is added drop by drop under an inert atmosphere, while cooling to about -10° C. After 45 minutes, 6.15 g of benzenesulphonyl chloride in tetrahydrofuran is added, and the whole is kept at -10° C. under agitation for 2 hours. It is then returned to ambient temperature, and the residue, after concentrating under reduced pressure, is taken up in 100° ethanol. By cooling and under agitation, the product precipitates, and is then filtered, washed abundantly with water, dried, and 2.8 g of the expected product is obtained after crystallizing from isopropanol, m.p. 112°-113° C.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
21.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
6.15 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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